6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride
Overview
Description
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolopyrazine, which consists of a pyrrole ring fused to a pyrazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as pharmaceuticals, organic materials, and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the cross-coupling of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired pyrrolopyrazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction of the pyrazine ring to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Mn(OTf)₂ and t-BuOOH in water at room temperature.
Reduction: Common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyrrolopyrazine derivatives.
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The exact mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, some pyrrolopyrazine derivatives have been shown to inhibit kinases, which are enzymes involved in cell signaling pathways . This inhibition can lead to the modulation of various biological processes, including cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine: Shows more activity on kinase inhibition.
6H-pyrrolo[3,4-b]pyrazine: Another structural isomer with distinct biological activities.
Uniqueness
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride is unique due to its specific structure, which combines the properties of both pyrrole and pyrazine rings.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.ClH/c1-2-9-6-4-7-3-5(6)8-1;/h1-2,7H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNGJWDRGTWXLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=CN=C2CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255099-34-3 | |
Record name | 6,7-DIHYDRO-5H-PYRROLO[3,4-B]PYRAZINE HCL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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